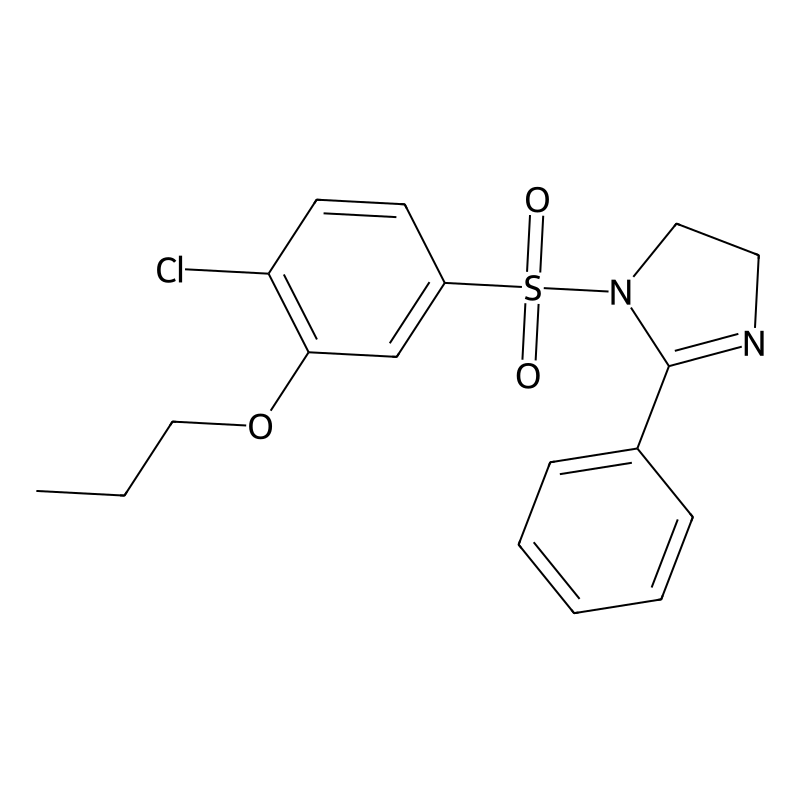

1-(4-chloro-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Kinase Inhibition

One line of research explores the potential of CTI-1571 as a kinase inhibitor. Kinases are enzymes that play a crucial role in regulating various cellular processes. By inhibiting specific kinases, researchers aim to modulate these processes for therapeutic benefit. Studies have shown that CTI-1571 exhibits inhibitory activity against several kinases, including Aurora kinases and FGFR3, which are implicated in cancer cell proliferation and other diseases. []

Antimicrobial Activity

Another area of investigation focuses on the potential antimicrobial properties of CTI-1571. Initial studies have demonstrated its in vitro activity against a broad spectrum of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus). Further research is needed to evaluate its efficacy in vivo and elucidate the underlying mechanisms of its antimicrobial activity. []

Additional Areas of Investigation

Emerging research suggests that CTI-1571 may also hold promise in other therapeutic areas. Studies are ongoing to explore its potential applications in:

1-(4-chloro-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a complex organic compound characterized by its unique structure, which includes a sulfonyl group and a dihydroimidazole ring. The molecular formula of this compound is C19H22ClN2O3S, and it has a molecular weight of approximately 394.91 g/mol. The presence of the chloro and propoxy groups on the benzene ring contributes to its chemical reactivity and potential biological activity.

- Nucleophilic Substitution: The sulfonyl group can undergo nucleophilic attack, leading to the substitution of the chlorine atom.

- Electrophilic Aromatic Substitution: The aromatic system allows for electrophilic substitutions, which can modify the benzene ring.

- Reduction Reactions: The dihydroimidazole moiety can be subjected to reduction, potentially leading to more saturated derivatives.

These reactions highlight the compound's versatility in synthetic chemistry.

The synthesis of 1-(4-chloro-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can be approached through several methods:

- Condensation Reactions: Combining appropriate imidazole precursors with sulfonyl chlorides and substituted phenols under controlled conditions.

- Multi-step Synthesis: Utilizing a series of reactions including alkylation and sulfonation to build up the complex structure.

- Use of Catalysts: Employing catalysts to facilitate reactions that might otherwise proceed slowly or require harsher conditions.

These methods reflect common synthetic strategies in organic chemistry for constructing complex heterocyclic compounds.

1-(4-chloro-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole may find applications in:

- Pharmaceuticals: As a potential lead compound for developing new drugs targeting bacterial infections or cancer.

- Agricultural Chemicals: Due to its possible antimicrobial properties, it could be explored as a pesticide or fungicide.

- Chemical Research: As a building block in organic synthesis for creating other functionalized compounds.

Interaction studies are crucial for understanding how 1-(4-chloro-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole interacts with biological systems. Potential areas of investigation include:

- Protein Binding Studies: To determine how well the compound binds to target proteins, which is essential for predicting its biological activity.

- Metabolic Pathway Analysis: Understanding how the compound is metabolized can provide insights into its efficacy and safety profile.

- Synergistic Effects: Investigating interactions with other drugs may reveal enhanced therapeutic effects or reduced toxicity.

Several compounds share structural similarities with 1-(4-chloro-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole. These include:

Uniqueness

The uniqueness of 1-(4-chloro-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole lies in its specific combination of functional groups and structural complexity. The presence of both a sulfonyl group and a propoxy substituent on the benzene ring distinguishes it from other imidazole derivatives, potentially enhancing its bioactivity and application scope.

Sulfonyl-imidazole derivatives trace their origins to early 20th-century investigations into sulfonamide chemistry, which revolutionized antibacterial therapy. The integration of imidazole rings into sulfonamide frameworks began gaining traction in the 1980s, driven by the need for stable electrophilic intermediates in organic synthesis. A pivotal advancement occurred in 2002 with the patenting of optimized synthetic routes for sulphonyl-imidazole derivatives, addressing low yields in industrial-scale production. These methods utilized sulfonyl halides and imidazole precursors under basic conditions, laying the groundwork for later derivatives like 1-(4-chloro-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole.

Position in Organic Chemistry

The target compound occupies a unique niche due to its hybrid structure:

- Sulfonyl Group: Enhances electrophilicity, enabling nucleophilic substitutions and cross-coupling reactions.

- 4,5-Dihydro-1H-imidazole Ring: Provides a partially saturated heterocycle that balances reactivity and stability, reducing susceptibility to oxidation compared to fully aromatic imidazoles.

- Substituents: The 4-chloro-3-propoxybenzene moiety introduces steric and electronic effects that modulate solubility and biological interactions, while the 2-phenyl group enhances π-π stacking potential.

This structural synergy makes the compound a versatile scaffold for synthesizing sulfonamides, sulfonate esters, and kinase inhibitors.

Significance in Contemporary Research

Recent studies highlight its dual role:

- Medicinal Chemistry: Demonstrates inhibitory activity against Aurora kinases and FGFR3, implicated in cancer cell proliferation. Preliminary in vitro assays show antimicrobial efficacy against drug-resistant strains like MRSA.

- Organic Synthesis: Serves as a precursor for sulfur(VI) fluorides via acid-mediated imidazole-fluorine exchange, bypassing unstable sulfonyl chlorides. Its hydrogen sulfate salts exhibit improved safety profiles, with decomposition temperatures exceeding 130°C.

Evolution of Synthetic Methodologies

Early routes relied on stepwise sulfonation and cyclization, often yielding <50% purity. Modern approaches employ:

- One-Pot Reactions: Combining sulfonyl chlorides with 2-phenyl-4,5-dihydro-1H-imidazole under mild bases (e.g., K₂CO₃) in acetonitrile, achieving >80% yield.

- Safety Enhancements: Transitioning from hygroscopic hydrochloride salts to stable hydrogen sulfate derivatives mitigates explosion risks during storage.